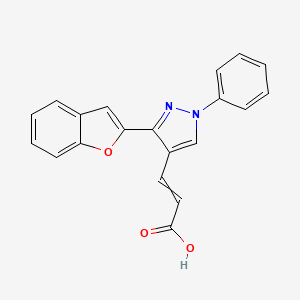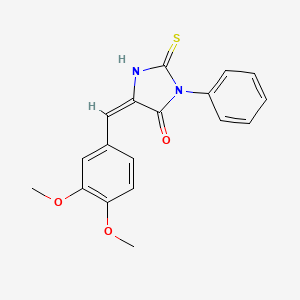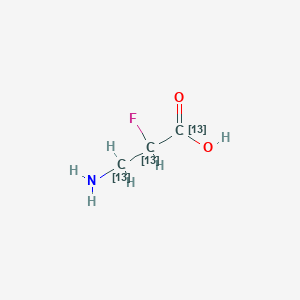
(R)-alpha-Fluoro-beta-alanine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-alpha-Fluoro-beta-alanine-13C3 is a fluorinated amino acid derivative that has garnered interest in various scientific fields due to its unique properties. The compound is labeled with carbon-13 isotopes, making it valuable for research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Fluoro-beta-alanine-13C3 typically involves the introduction of a fluorine atom at the alpha position of alanine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluorine atom without affecting other functional groups.
Industrial Production Methods
Industrial production of ®-alpha-Fluoro-beta-alanine-13C3 may involve more scalable and cost-effective methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of isotopically labeled precursors is essential for incorporating the carbon-13 isotopes into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha-Fluoro-beta-alanine-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while reduction can produce fluorinated amines.
Applications De Recherche Scientifique
®-alpha-Fluoro-beta-alanine-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy due to its carbon-13 labeling, providing insights into molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ®-alpha-Fluoro-beta-alanine-13C3 exerts its effects is primarily through its incorporation into biochemical pathways. The fluorine atom can influence the compound’s reactivity and interactions with enzymes, altering metabolic processes. The carbon-13 labeling allows for detailed tracking and analysis using NMR spectroscopy, providing insights into the compound’s behavior at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroalanine: Another fluorinated amino acid, but without carbon-13 labeling.
Fluorophenylalanine: A fluorinated derivative of phenylalanine, used in similar research applications.
Fluoroleucine: A fluorinated leucine analog, also used in metabolic studies.
Uniqueness
®-alpha-Fluoro-beta-alanine-13C3 stands out due to its specific fluorination at the alpha position and the incorporation of carbon-13 isotopes. This combination makes it particularly valuable for NMR spectroscopy and metabolic tracing, providing unique insights that other fluorinated amino acids may not offer.
Propriétés
Formule moléculaire |
C3H6FNO2 |
|---|---|
Poids moléculaire |
110.062 g/mol |
Nom IUPAC |
3-amino-2-fluoro(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/i1+1,2+1,3+1 |
Clé InChI |
OJQNRNQELNLWHH-VMIGTVKRSA-N |
SMILES isomérique |
[13CH2]([13CH]([13C](=O)O)F)N |
SMILES canonique |
C(C(C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


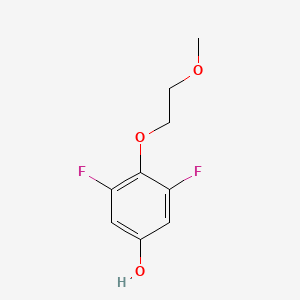
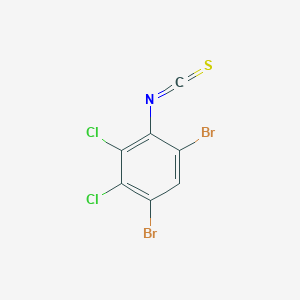
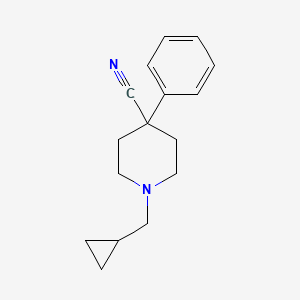
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
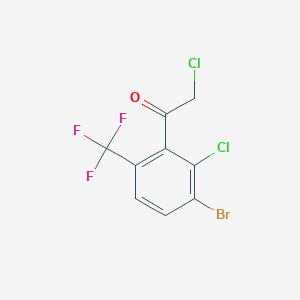
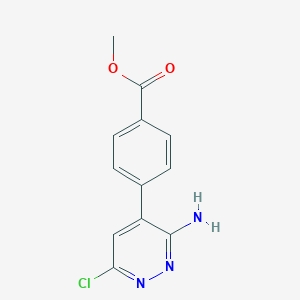

![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)

![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
